molecular formula C45H51BrN8O7 B607860 GSK699 CAS No. 2260944-68-9

GSK699

Cat. No.: B607860
CAS No.: 2260944-68-9
M. Wt: 895.856
InChI Key: SARLMRHJAJBYBI-CIDUPMPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK699 (CAS No. 2260944-68-9) is a cis-(R,R)-enantiomer of the PROTAC (PROteolysis TArgeting Chimera) compound GSK983, designed to induce targeted degradation of PCAF (p300/CBP-associated factor) and GCN5 (general control nonderepressible 5), two histone acetyltransferases implicated in inflammatory responses . Structurally, this compound is a bifunctional molecule with a molecular formula of C₄₅H₅₁BrN₈O₇ (molecular weight: 895.84 g/mol), comprising a PCAF/GCN5-binding ligand linked to a cereblon (CRBN) E3 ubiquitin ligase-recruiting moiety .

In THP1 cells, this compound achieves 50% degradation efficiency (DC₅₀) at 1.5–3 nM, significantly reducing PCAF/GCN5 protein levels . This degradation impairs the ability of dendritic cells (DCs) and macrophages to respond to lipopolysaccharide (LPS), leading to reduced production of pro-inflammatory cytokines such as IL-6, IL-12p70, and IFN-γ . Unlike traditional inhibitors, this compound eliminates both enzymatic and non-enzymatic functions of PCAF/GCN5, making it a promising candidate for anti-inflammatory therapies .

Properties

CAS No.

2260944-68-9

Molecular Formula

C45H51BrN8O7

Molecular Weight

895.856

IUPAC Name

4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]-N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylbenzamide

InChI

InChI=1S/C45H51BrN8O7/c1-50-26-31(24-32(27-50)48-35-25-47-53(4)45(60)40(35)46)29-13-15-30(16-14-29)42(57)52(3)22-7-21-51(2)33-17-11-28(12-18-33)8-6-23-61-37-10-5-9-34-39(37)44(59)54(43(34)58)36-19-20-38(55)49-41(36)56/h5,9-18,25,31-32,36,48H,6-8,19-24,26-27H2,1-4H3,(H,49,55,56)/t31-,32+,36?/m0/s1

InChI Key

SARLMRHJAJBYBI-CIDUPMPKSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK699;  GSK-699;  GSK 699; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK699 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves:

Industrial Production Methods

Industrial production methods for this compound are not publicly disclosed, but they likely involve large-scale synthesis using similar synthetic routes as described above, followed by rigorous purification and quality control processes to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

GSK699 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the pyridazinone ring .

Scientific Research Applications

GSK699 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of PCAF and GCN5 proteins.

    Biology: Helps in understanding the role of PCAF and GCN5 in gene expression and inflammation.

    Medicine: Potential therapeutic applications in diseases where PCAF and GCN5 are implicated, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new PROTAC-based therapies and research tools

Mechanism of Action

GSK699 functions by inducing the degradation of PCAF and GCN5 proteins through the PROTAC mechanism. It binds to the target proteins and recruits the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. This process effectively reduces the levels of PCAF and GCN5, thereby modulating gene expression and inflammatory responses .

Comparison with Similar Compounds

BETd-246

A second-generation BET protein degrader with superior selectivity for BRD2/3/3.

HDAC6 Degrader 9c

This PROTAC selectively degrades HDAC6, a histone deacetylase involved in cellular metabolism. While HDAC6 degraders share this compound’s mechanism (E3 ligase recruitment), their therapeutic focus diverges (e.g., cancer vs. inflammation) .

PROTAC Target Therapeutic Application Key Advantage
This compound PCAF/GCN5 Anti-inflammatory Dual degradation of PCAF/GCN5
BETd-246 BRD2/3/4 Oncology Broader BET family selectivity
HDAC6 Degrader 9c HDAC6 Metabolic disorders High specificity for HDAC6 isoforms

Research Implications and Limitations

  • Advantages of this compound: Eliminates non-enzymatic protein functions inaccessible to inhibitors. Low nanomolar potency with broad cytokine suppression.
  • Limitations: Limited in vivo data on pharmacokinetics and toxicity. Potential off-target effects due to cereblon ligase recruitment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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